molecular formula C18H13ClN4OS3 B2443828 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 864919-54-0

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2443828
CAS No.: 864919-54-0
M. Wt: 432.96
InChI Key: QIPOPQXIFWYLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN4OS3 and its molecular weight is 432.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS3/c1-10-6-7-13-14(8-10)26-17(20-13)21-15(24)9-25-18-22-16(23-27-18)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPOPQXIFWYLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule belonging to the class of thiadiazole derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a suitable chlorophenyl derivative under acidic conditions.
  • Thioether Formation : The thiadiazole derivative is reacted with a thiazole derivative in the presence of a base to form the thioether linkage.
  • Acetamide Formation : Finally, the thioether compound is reacted with acetic anhydride to yield the acetamide group.

These steps highlight the versatility of thiadiazole chemistry in synthesizing derivatives with various functional groups that can modulate biological activity.

Antimicrobial Properties

Compounds containing thiadiazole structures have demonstrated a wide range of antimicrobial activities. For instance:

  • Antibacterial Activity : Several derivatives have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) as low as 62.5 μg/mL .
  • Antifungal Activity : These compounds also demonstrate antifungal properties, with notable efficacy against Aspergillus niger and moderate activity against Candida albicans.

Anticancer Potential

The anticancer properties of thiadiazole derivatives are particularly noteworthy:

  • Mechanism of Action : Molecular docking studies indicate that these compounds can effectively bind to active sites of proteins involved in cancer proliferation and resistance mechanisms.
  • Cell Line Studies : In vitro tests have shown that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiadiazole derivatives against Salmonella typhi and E. coli. The most active compounds showed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In another investigation, derivatives were tested for their anticancer properties against human chronic myelogenous leukemia (CML) cells. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing high potency due to their structural features that enhance binding affinity to target proteins involved in cell survival pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit critical enzymes or receptors necessary for pathogen survival or cancer cell proliferation.
  • Synergistic Effects : The combination of different functional groups in its structure may lead to synergistic effects when used in conjunction with other pharmacologically active compounds .

Scientific Research Applications

Structural Features

This compound features a thiadiazole moiety substituted with a 2-chlorophenyl group and an acetamide functional group linked to a 6-methylbenzo[d]thiazole. The unique structural configuration suggests significant interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activities

Compounds containing thiadiazole structures are known for their wide range of biological activities, including:

  • Anticancer Activity : Research indicates that derivatives similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example, structure-activity relationship (SAR) studies have shown that modifications in the thiadiazole moiety can enhance anticancer potency against different types of tumors, including breast and colon cancers .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal species. Molecular docking studies suggest that these compounds effectively bind to target proteins involved in microbial resistance mechanisms .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

  • Anticancer Screening : A study involving the evaluation of various thiadiazole derivatives against NCI's 60 cancer cell lines revealed that certain compounds exhibited GI50 values as low as 0.25 μM against ovarian cancer cells. This highlights their potential as effective anticancer agents .
  • Antimicrobial Testing : In vitro tests demonstrated that specific derivatives showed promising results against resistant bacterial strains, indicating their potential use in treating infections caused by antibiotic-resistant pathogens .

Preparation Methods

Cyclocondensation of Thiourea and 2-Chlorobenzaldehyde

The thiadiazole core is assembled through a one-pot reaction between 2-chlorobenzaldehyde and thiourea in the presence of iodine (0.5 equiv) and ammonium acetate (2.0 equiv) under refluxing ethanol (78°C, 8 h). Mechanistic studies indicate that iodine acts as both an oxidant and cyclization catalyst, facilitating the formation of the 1,2,4-thiadiazole ring via intermediate thiosemicarbazone formation.

Table 1: Optimization of Thiadiazole Synthesis

Condition Catalyst Temp (°C) Time (h) Yield (%)
Iodine (0.5 eq) NH4OAc 78 8 72
H2O2 (30%) NH4OAc 100 12 58
FeCl3 (0.3 eq) NH4OAc 80 10 65

Post-reaction, the crude product is treated with 10% aqueous NaHSO3 to quench residual iodine, followed by recrystallization from ethanol/water (3:1) to yield pale-yellow crystals (mp 148–150°C).

Thiolation via Phosphorus Pentasulfide (P2S5)

The 5-thiol group is introduced by refluxing 3-(2-chlorophenyl)-1,2,4-thiadiazole with P2S5 (1.2 equiv) in dry toluene (110°C, 6 h). This step proceeds in 85% yield, confirmed by the disappearance of the C=S stretch at 1250 cm⁻¹ in FT-IR and the appearance of a broad S-H peak at 2550 cm⁻¹.

Preparation of 2-Chloro-N-(6-Methylbenzo[d]Thiazol-2-yl)Acetamide

Acylation of 2-Amino-6-Methylbenzothiazole

2-Amino-6-methylbenzothiazole (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C under N2. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, maintaining the reaction pH >8. After stirring at room temperature for 4 h, the product precipitates as a white solid (89% yield).

Key Spectral Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3H, CH3), 4.32 (s, 2H, CH2Cl), 7.24–7.82 (m, 3H, Ar-H), 10.21 (s, 1H, NH).
  • ESI-MS: m/z 255.1 [M+H]+.

Coupling Reaction: Thioether Formation

Nucleophilic Substitution

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-thiol (1.0 equiv) is deprotonated with K2CO3 (2.0 equiv) in anhydrous DMF at 50°C for 30 min. 2-Chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (1.05 equiv) is added portionwise, and the mixture is stirred at 80°C for 12 h. Monitoring by TLC (hexane:ethyl acetate 4:1) reveals complete consumption of the thiol (Rf = 0.3) and formation of the product (Rf = 0.6).

Table 2: Solvent Screening for Coupling Efficiency

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K2CO3 80 12 68
DMSO Cs2CO3 90 10 71
THF Et3N 60 18 54

Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and washed with cold methanol. Final purification via column chromatography (SiO2, hexane:ethyl acetate 3:1) affords the target compound as a white crystalline solid.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR (KBr): 3275 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).
  • 13C NMR (100 MHz, CDCl3): δ 21.5 (CH3), 42.8 (CH2S), 118.6–140.2 (Ar-C), 166.3 (C=O), 173.1 (C=N).
  • HPLC Purity: 99.2% (C18 column, MeCN:H2O 70:30, 1.0 mL/min, 254 nm).

X-ray Crystallography

Single-crystal X-ray analysis confirms the flattened envelope conformation of the thiadiazole ring, with the sulfur atom deviating by 0.259 Å from the plane. Intermolecular N-H⋯O hydrogen bonds propagate along the b-axis, stabilizing the crystal lattice.

Q & A

Q. What are the established synthetic pathways for synthesizing 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Thiadiazole ring formation : Reacting 2-chlorophenyl derivatives with sulfur-containing reagents under controlled temperatures (70–80°C) and catalysis (e.g., Bleaching Earth Clay, pH 12.5) to form the 1,2,4-thiadiazole core .
  • Thioacetamide linkage : Coupling the thiadiazole intermediate with a 6-methylbenzo[d]thiazol-2-amine derivative via nucleophilic substitution, often using PEG-400 as a solvent medium .
  • Purification : Recrystallization in water/ethanol mixtures and validation via TLC monitoring . Key conditions include precise temperature control, solvent selection (e.g., PEG-400 enhances yield), and catalyst use to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity by identifying chemical shifts for the thiadiazole (δ 7.5–8.5 ppm), thioacetamide (δ 3.8–4.2 ppm), and aromatic protons .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 471.93 g/mol for analogous compounds) .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

Structural analogs (e.g., thiazole and thiadiazole derivatives) exhibit activity against kinases, antimicrobial targets, and cancer-related proteins. For example:

  • Thiadiazole-thioacetamide hybrids inhibit bacterial DNA gyrase .
  • Benzo[d]thiazole derivatives modulate apoptosis pathways in cancer cells . Target identification requires enzymatic assays (e.g., kinase inhibition) and cellular viability studies (MTT assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity during the synthesis of this compound?

  • Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in thiadiazole formation .
  • Solvent effects : PEG-400 enhances solubility and reduces side product formation in coupling reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • Example : A 15% yield increase was observed when replacing DMF with PEG-400 in analogous syntheses .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-hour incubation) .
  • Control for impurities : Repurify compounds via column chromatography (silica gel, ethyl acetate/hexane) to ensure >95% purity .
  • Validate targets : Confirm mechanism via knock-out models (e.g., CRISPR-edited cells lacking suspected targets) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) .
  • QSAR modeling : Train models on analog datasets (e.g., IC50 vs. electronic descriptors like HOMO-LUMO gaps) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Structural modifications : Introduce polar groups (e.g., -OH, -COOH) at the benzo[d]thiazole moiety to enhance aqueous solubility .
  • Prodrug strategies : Mask thiol groups with acetyl protectors to improve membrane permeability .
  • In silico ADMET prediction : Tools like SwissADME predict logP and bioavailability scores for derivatives .

Methodological Considerations

Q. What protocols are recommended for in vitro biological evaluation of this compound?

  • Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) .
  • Cytotoxicity testing : Use MTT assays on HeLa cells with 24–72 hour exposure and positive controls (e.g., cisplatin) .
  • Enzyme inhibition : Measure IC50 against COX-2 via fluorometric kits (e.g., Cayman Chemical) .

Q. How should researchers address challenges in scaling up synthesis for preclinical studies?

  • Batch process optimization : Scale reactions from 1 mmol to 100 mmol with adjusted stirring rates and heat transfer .
  • Green chemistry approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Quality control : Implement inline PAT tools (e.g., FTIR spectroscopy) for real-time reaction monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.